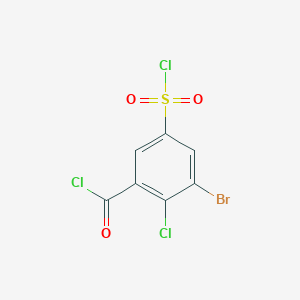

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride

Description

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride (molecular formula C₇H₂BrCl₂O₃S) is a polyhalogenated aromatic compound featuring a benzoyl chloride backbone substituted with bromo, chloro, and chlorosulfonyl groups. The chlorosulfonyl (-SO₂Cl) group enhances reactivity toward nucleophilic substitution, while the bromo and chloro substituents influence steric and electronic properties. This compound is typically used in organic synthesis, particularly in the preparation of sulfonamide derivatives or as an intermediate in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C7H2BrCl3O3S |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-chlorosulfonylbenzoyl chloride |

InChI |

InChI=1S/C7H2BrCl3O3S/c8-5-2-3(15(11,13)14)1-4(6(5)9)7(10)12/h1-2H |

InChI Key |

BKJOYUHXLDXVTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3-Bromo-2-chlorobenzoic acid is commonly used as the precursor for chlorosulfonation.

- Other halogenated benzoic acids or their salts may be used depending on the substitution pattern desired.

Chlorosulfonation Step

The key step involves the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring:

- Reagent: Chlorosulfonic acid (HSO₃Cl)

- Conditions: Controlled temperature (typically 60-120 °C), sometimes under reflux, to facilitate electrophilic substitution on the aromatic ring at the 5-position relative to the carboxyl group.

- Mechanism: Electrophilic aromatic substitution where the chlorosulfonyl group replaces a hydrogen atom on the aromatic ring.

This step converts 3-bromo-2-chlorobenzoic acid into 3-bromo-2-chloro-5-(chlorosulfonyl)benzoic acid.

Conversion to Benzoyl Chloride

- The carboxylic acid group is converted to the benzoyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ .

- Reaction conditions typically involve refluxing in an inert solvent like dichloromethane or chloroform, sometimes with catalytic amounts of DMF to activate the chlorinating agent.

- This step must be carefully controlled to avoid hydrolysis or side reactions of the chlorosulfonyl group.

Detailed Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: 3-bromo-2-chlorobenzoic acid | Commercially available or synthesized via halogenation | Purity critical |

| 2 | Chlorosulfonation to introduce -SO₂Cl at 5-position | Chlorosulfonic acid, 60-120 °C, 6-48 hours reflux | Controlled temperature and time to avoid overreaction |

| 3 | Conversion of acid to acid chloride | Thionyl chloride or oxalyl chloride, reflux, inert atmosphere | Use of catalytic DMF enhances reaction rate |

| 4 | Purification | Filtration, washing, drying | To achieve >98% purity |

Alternative Preparation Insights from Related Compounds

- Preparation of 2-(chloro, bromo or nitro)-4-(chlorosulfonyl)benzoyl chloride intermediates follows similar pathways, confirming the general applicability of chlorosulfonation followed by acid chloride formation.

- Industrial scale methods emphasize precise control over temperature, pressure, and reagent ratios to maximize yield and purity.

Example Reaction Conditions and Yields

| Parameter | Typical Value | Remarks |

|---|---|---|

| Chlorosulfonation temperature | 60–120 °C | Higher temperatures accelerate reaction but risk side products |

| Reaction time | 6–48 hours | Longer times improve conversion but may degrade product |

| Acid chloride formation temperature | Reflux (~70–80 °C in solvent) | Use inert atmosphere to prevent hydrolysis |

| Yield | 85–98% | Dependent on purity of starting materials and reaction control |

| Purity (GC or HPLC) | >98% | Essential for downstream applications |

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Halogenated benzoic acid synthesis | Halogenation of benzoic acid derivatives | Variable | 3-bromo-2-chlorobenzoic acid |

| 2 | Chlorosulfonation | Chlorosulfonic acid | 60-120 °C, reflux | 3-bromo-2-chloro-5-(chlorosulfonyl)benzoic acid |

| 3 | Acid chloride formation | Thionyl chloride or oxalyl chloride, DMF catalyst | Reflux, inert atmosphere | 3-bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride |

| 4 | Purification | Filtration, washing, drying | Ambient to mild heating | High purity final product |

Research Findings and Applications Supporting Preparation

- The chlorosulfonyl group is highly electrophilic, enabling further functionalization for pharmaceutical intermediates.

- The presence of bromine and chlorine substituents affects reactivity and selectivity during synthesis, necessitating controlled conditions.

- High purity is essential for use in medicinal chemistry and materials science, driving the need for optimized preparation protocols.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol under specific conditions.

Oxidation Reactions: The benzoyl chloride moiety can be oxidized to form benzoic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include sulfonamides, thiols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: It serves as a precursor in the development of novel therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride exerts its effects involves the interaction of its reactive functional groups with target molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. This interaction can affect various molecular pathways, including signal transduction and enzymatic activity .

Comparison with Similar Compounds

Structural Analogues on Benzene Rings

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃ClF₃O

- Key Differences : Replaces bromo and chlorosulfonyl groups with trifluoromethyl (-CF₃), a strong electron-withdrawing group.

- Reactivity : The -CF₃ group increases electrophilicity of the benzoyl chloride, enhancing acylation efficiency. However, the absence of -SO₂Cl limits sulfonylation applications.

- Safety : Requires stringent handling due to corrosive and moisture-sensitive nature (similar to the target compound) .

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride

- Molecular Formula : C₈H₃Cl₂F₃O₂

- Key Differences : Contains trifluoromethoxy (-OCF₃) instead of chlorosulfonyl.

- Applications : Preferred in pesticide synthesis due to the -OCF₃ group’s stability and lipophilicity .

3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₂BrCl₂F₃O

- Key Differences : Positional isomerism (bromo at position 3, chloro at 4, -CF₃ at 5) and lack of -SO₂Cl.

- Physicochemical Properties : Higher molar mass (321.91 g/mol) compared to the target compound (319.99 g/mol), impacting solubility and melting points .

Sulfonyl Chlorides on Heterocyclic Systems

3-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₂BrCl₂FO₂S

- Key Differences : Fluorine substituent at position 2 and sulfonyl chloride directly attached to benzene.

- Reactivity: Fluorine’s electronegativity increases resistance to hydrolysis compared to non-fluorinated analogues .

3-Bromo-2-chloropyridine-5-sulfonyl Chloride

- Molecular Formula: C₅H₂BrCl₂NO₂S

- Key Differences : Pyridine ring instead of benzene, introducing nitrogen’s electron-withdrawing effects.

- Applications : Used in medicinal chemistry for heterocyclic drug intermediates .

3-Bromo-5-chlorothiophene-2-sulfonyl Chloride

- Molecular Formula : C₄HBrCl₂O₂S₂

- Key Differences : Thiophene ring with sulfur heteroatom, altering electronic properties.

- Stability : Thiophene’s aromaticity enhances thermal stability but reduces electrophilicity compared to benzoyl derivatives .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Target Compound | C₇H₂BrCl₂O₃S | 319.99 | Br, Cl, -SO₂Cl | Sulfonamide synthesis, intermediates |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₃O | 229.55 | Cl, -CF₃ | Acylation reactions |

| 3-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | C₆H₂BrCl₂FO₂S | 308.41 | Br, Cl, F, -SO₂Cl | Proteomics research |

| 3-Bromo-2-chloropyridine-5-sulfonyl chloride | C₅H₂BrCl₂NO₂S | 279.91 | Br, Cl, pyridine ring, -SO₂Cl | Heterocyclic drug intermediates |

| 3-Bromo-5-chlorothiophene-2-sulfonyl chloride | C₄HBrCl₂O₂S₂ | 298.44 | Br, Cl, thiophene ring, -SO₂Cl | Material science |

Reactivity and Stability Insights

- Electron-Withdrawing Effects : Compounds with -SO₂Cl or -CF₃ exhibit higher reactivity in nucleophilic substitutions than those with -OCH₃ or -CH₃ .

- Hydrolysis Sensitivity : Benzene-based sulfonyl chlorides are more prone to hydrolysis than pyridine or thiophene analogues due to reduced aromatic stabilization .

- Safety Profiles : All compounds require precautions for moisture sensitivity and corrosivity, but pyridine derivatives may pose additional toxicity risks due to nitrogen heteroatoms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and sulfonation. A plausible route starts with bromination/chlorination of a benzoyl chloride precursor, followed by sulfonation using chlorosulfonic acid. Key parameters include reaction temperature (maintained at 0–5°C during sulfonation to avoid side reactions) and stoichiometric control of halogenating agents (e.g., PCl₅ or SOCl₂). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and absence of impurities.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected molecular ion peak at m/z 336.3 for C₇H₂BrCl₂O₃S).

- Elemental Analysis : To validate empirical formula (C: ~25.0%, Br: ~23.8%, Cl: ~21.0%).

- HPLC : Purity assessment (>95% by area normalization under UV detection at 254 nm) .

Q. What are the optimal storage conditions to prevent degradation of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in moisture-free containers. The compound’s sulfonyl and acyl chloride groups are highly moisture-sensitive, leading to hydrolysis. Use desiccants like silica gel and avoid repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How does the presence of multiple electron-withdrawing groups (Br, Cl, SO₂Cl) affect the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing groups enhance electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative kinetic studies with less-substituted benzoyl chlorides (e.g., benzoyl chloride or 3-chlorobenzoyl chloride) can quantify this effect. Monitor reaction progress via FTIR (disappearance of C=O stretch at ~1770 cm⁻¹) or H NMR .

Q. What contradictions exist in the literature regarding the compound’s stability under acidic or basic conditions, and how can these be resolved experimentally?

- Methodological Answer : Some studies suggest sulfonyl chlorides hydrolyze rapidly in aqueous base (pH >10), while others report stability in weakly acidic media (pH 4–6). To resolve discrepancies:

- Conduct pH-dependent stability assays using HPLC to track degradation products.

- Use Arrhenius plots to model hydrolysis rates at varying temperatures (25–60°C) and pH levels.

- Compare results with structurally similar compounds (e.g., 2-chloro-5-chlorosulfonyl-benzoic acid) .

Q. What safety precautions are necessary when handling this compound, given structural analogs’ toxicity profiles?

- Methodological Answer : Although direct toxicity data for this compound is limited, structural analogs (e.g., benzoyl chloride derivatives) are classified as Group 2A carcinogens. Implement:

- Engineering Controls : Use fume hoods with HEPA filters to avoid inhalation.

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Waste Management : Neutralize waste with cold sodium bicarbonate before disposal. Document exposure risks in compliance with IARC guidelines .

Q. How can this compound be utilized in the synthesis of heterocyclic scaffolds or polymers?

- Methodological Answer : The compound serves as a dual-functional monomer in:

- Heterocycle Synthesis : React with thioureas to form benzothiazole derivatives (e.g., via cyclocondensation at 80–100°C in DMF).

- Polymer Chemistry : Incorporate into polyamides or polyesters via interfacial polymerization (e.g., with diamines in dichloromethane/water biphasic systems). Monitor molecular weight distribution via GPC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.